molecular formula C20H23BrN2O3 B2568235 4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide CAS No. 941896-37-3

4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

Cat. No. B2568235
CAS RN: 941896-37-3
M. Wt: 419.319
InChI Key: QDBORNIPZCGZBB-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide, also known as BMEB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BMEB belongs to the class of benzamide derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Scientific Research Applications

Synthesis and Materials Applications

Synthesis of Biodegradable Polyesteramides : Morpholine derivatives have been used in the synthesis of biodegradable polyesteramides with pendant functional groups. This research involved the cyclization of N-[(2RS)-bromopropionyl]-L-amino acids to produce derivatives with various functional substituents, which were then copolymerized to obtain polyesteramides. These materials could have applications in biodegradable plastics and medical devices due to their customizable properties and degradation rates (P. J. I. Veld, P. Dijkstra, & J. Feijen, 1992).

Synthetic Chemistry

Reactions of Secondary β-Ketothioamides : In the realm of synthetic organic chemistry, morpholine and bromoacetate derivatives have been utilized to synthesize N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones. This process involves reactions that yield cyclic derivatives with potential applications in medicinal chemistry and drug design, highlighting the versatility of morpholine derivatives in synthesizing complex heterocyclic structures (T. Jagodziński, A. Wesołowska, & J. Sośnicki, 2000).

Pharmacological Applications

Antioxidant Activity of Bromophenols : Bromophenols, similar in structural complexity to the compound , isolated from marine algae have demonstrated significant antioxidant activity. These compounds, with various bromination patterns, have been evaluated for their ability to scavenge free radicals, suggesting their potential application as natural antioxidants in pharmaceuticals and food preservation (Ke-kai Li, Xiao‐Ming Li, J. Gloer, & Bin-Gui Wang, 2011).

Antimicrobial and Antioxidant Bromophenols : Further research into bromophenols has shown their potent antimicrobial activities alongside their antioxidant capabilities. These findings indicate their potential as dual-function agents in treating infections while also mitigating oxidative stress, providing a comprehensive approach to addressing multiple health concerns simultaneously (N. Xu, Xiaoli Fan, Xiaojun Yan, Xiancui Li, R. Niu, & C. Tseng, 2003).

Mechanism of Action

properties

IUPAC Name

4-bromo-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-25-18-4-2-3-16(13-18)19(23-9-11-26-12-10-23)14-22-20(24)15-5-7-17(21)8-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBORNIPZCGZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

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